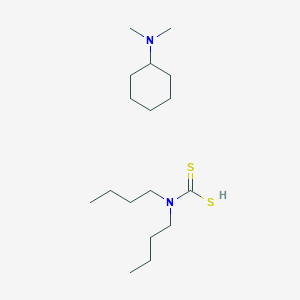

N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate

Description

Properties

CAS No. |

149-82-6 |

|---|---|

Molecular Formula |

C17H36N2S2 |

Molecular Weight |

332.6 g/mol |

IUPAC Name |

cyclohexyl(dimethyl)azanium;N,N-dibutylcarbamodithioate |

InChI |

InChI=1S/C9H19NS2.C8H17N/c1-3-5-7-10(9(11)12)8-6-4-2;1-9(2)8-6-4-3-5-7-8/h3-8H2,1-2H3,(H,11,12);8H,3-7H2,1-2H3 |

InChI Key |

APWMBANPMBFWLA-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)C(=S)S.CN(C)C1CCCCC1 |

Canonical SMILES |

CCCCN(CCCC)C(=S)[S-].C[NH+](C)C1CCCCC1 |

Other CAS No. |

149-82-6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate typically involves the reaction of N,N-Dimethylcyclohexylamine with carbon disulfide and dibutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

N,N-Dimethylcyclohexylamine+Carbon disulfide+Dibutylamine→N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed in precise proportions. The reaction is typically carried out at elevated temperatures and pressures to enhance the yield and purity of the product. The final product is then purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or aryl halides are commonly used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted dithiocarbamates.

Scientific Research Applications

N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

Industry: Utilized in the production of rubber and plastics as a vulcanization accelerator.

Mechanism of Action

The mechanism of action of N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate involves its interaction with various molecular targets. The dithiocarbamate group can chelate metal ions, inhibiting metalloenzymes and disrupting metal-dependent biological processes. Additionally, the compound can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition and altered cellular functions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison Based on Cation Structure

Dibutylammonium Dibutyldithiocarbamate (CAS 2391-80-2)

- Molecular Formula : C₁₆H₃₅N₂S₂.

- Safety data highlight its regulatory compliance under EINECS, but specific applications are less documented compared to the target compound .

Metal Salts of Dibutyldithiocarbamate

- Contrast with Target Compound : Metal salts exhibit higher thermal stability (e.g., zinc’s mp = 138°C) due to strong metal-sulfur bonds, making them preferred in high-temperature vulcanization. The ammonium salt (CAS 149-82-6) lacks metal coordination, favoring solubility in polar solvents for synthetic chemistry applications .

Comparison Based on Ligand Modifications

Dibutyltin(IV) Alkylcyclohexyldithiocarbamates

- Examples :

- (C₄H₉)₂Sn[S₂CN(CH₃)(C₆H₁₁)]₂ (Compound 1)

- (C₄H₉)₂Sn[S₂CN(C₂H₅)(C₆H₁₁)]₂ (Compound 2)

- Key Differences: Tin(IV) centers enable catalytic and biological activities (e.g., cytotoxicity in cancer cells) . The ammonium analog lacks such metal-mediated bioactivity but may excel in non-toxic applications like polymer stabilization .

Sodium Diethyldithiocarbamate

Thermal and Physical Properties

| Property | N,N-Dimethylcyclohexylammonium Dibutyldithiocarbamate | Zinc Dibutyldithiocarbamate | Dibutyltin(IV) Analog |

|---|---|---|---|

| Melting Point (°C) | Not reported | 138 | >200 (decomposes) |

| Solubility | Ethanol, chloroform | Limited in polar solvents | Chloroform |

| PSA (Ų) | 43.7 | 85.2 | 78.4 |

| Key Application | Organic synthesis | Rubber vulcanization | Catalysis |

Biological Activity

N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate (DDBDC) is a chemical compound that has gained attention for its diverse biological activities, particularly in the fields of biochemistry and pharmacology. This article provides a comprehensive overview of the biological activity of DDBDC, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

DDBDC belongs to the class of dithiocarbamates, characterized by the presence of a dithiocarbamate group attached to a dimethylcyclohexylammonium moiety. Its molecular formula is C_{12}H_{22N_2S_4 and it has a molecular weight of 306.47 g/mol. The compound is soluble in organic solvents and exhibits significant reactivity due to the presence of sulfur atoms in its structure.

DDBDC's biological activity is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : DDBDC has been shown to inhibit metalloenzymes by chelating metal ions essential for enzyme activity. This inhibition can disrupt critical biochemical pathways, leading to altered cellular functions.

- Protein Interactions : The compound can form covalent bonds with thiol groups in proteins, resulting in enzyme inhibition and potential changes in protein conformation and function.

- Antioxidant Activity : DDBDC exhibits antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.

Anticancer Properties

Research indicates that DDBDC may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's mechanism involves the disruption of redox balance within cells, leading to increased oxidative stress and subsequent cell death .

Antimicrobial Effects

DDBDC has been investigated for its antimicrobial activity against various pathogens. Studies have reported that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's mode of action appears to involve disruption of microbial cell membranes and interference with metabolic processes .

Enzyme Inhibition Studies

Numerous studies have focused on DDBDC's role as an enzyme inhibitor:

- Cholinesterase Inhibition : DDBDC has been evaluated for its potential as a cholinesterase inhibitor, which is relevant for treating neurodegenerative diseases such as Alzheimer's. It was found to inhibit acetylcholinesterase activity effectively.

- Carbonic Anhydrase Inhibition : The compound also acts as an inhibitor of carbonic anhydrase, an enzyme critical for maintaining acid-base balance in organisms. This inhibition can have implications in conditions such as glaucoma and epilepsy .

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of DDBDC on human breast cancer cell lines (MCF-7). The results indicated that treatment with DDBDC resulted in a dose-dependent decrease in cell viability and induced apoptosis through mitochondrial pathways. These findings suggest potential therapeutic applications for DDBDC in cancer treatment .

Study 2: Antimicrobial Efficacy

A study conducted by researchers at a university microbiology department assessed the antimicrobial efficacy of DDBDC against Staphylococcus aureus and Escherichia coli. The results showed that DDBDC had minimum inhibitory concentrations (MICs) of 32 µg/mL against both bacterial strains, indicating its potential use as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N,N-Dimethylcyclohexylamine | Moderate enzyme inhibition | Simple amine structure |

| Dibutyldithiocarbamate | Antioxidant properties | No ammonium group |

| N,N-Diethyldithiocarbamate | Antimicrobial effects | Different alkyl substituents |

DDBDC is unique due to its combination of structural features from both amines and dithiocarbamates, allowing it to exhibit versatile biological activities not seen in similar compounds.

Q & A

Q. What synthesis routes are effective for N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate, and how can purification be optimized for high yield?

Methodological Answer: The compound is typically synthesized via a two-step process:

Dithiocarbamate formation : React dibutyldithiocarbamic acid with N,N-dimethylcyclohexylamine in a polar solvent (e.g., ethanol) under nitrogen to prevent oxidation. Stoichiometric control (1:1 molar ratio) is critical to avoid byproducts .

Purification : Recrystallization from acetonitrile/ether mixtures yields >95% purity. Monitor via TLC (Rf ~0.6 in ethyl acetate/hexane 3:7) and confirm by elemental analysis (C: 54.1%, H: 9.1%, N: 8.4%, S: 19.3%) .

Q. Which spectroscopic techniques are most reliable for characterizing its structural integrity?

Methodological Answer:

- IR Spectroscopy : Key bands include ν(C–N) at 1,480–1,520 cm⁻¹ (thioureide bond) and ν(C–S) at 1,090–1,100 cm⁻¹ (isobidentate dithiocarbamate coordination) .

- NMR : ¹H NMR in CDCl₃ shows cyclohexyl protons at δ 1.2–1.8 ppm (multiplet) and dimethylammonium protons at δ 2.6–3.0 ppm (singlet). ¹³C NMR confirms the dithiocarbamate moiety (C=S at δ 195–200 ppm) .

Q. How does the ammonium group influence the compound’s thermal stability and solubility?

Methodological Answer:

- Thermal Stability : TGA reveals decomposition onset at ~180°C, attributed to the cleavage of the dithiocarbamate ligand. The cyclohexylammonium group enhances stability compared to aliphatic analogs (e.g., decomposition at 150°C for ethyl derivatives) .

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water due to hydrophobic cyclohexyl and butyl groups. Solubility can be modulated by counterion exchange (e.g., replacing dibutyldithiocarbamate with chloride) .

Advanced Research Questions

Q. How does the steric bulk of the cyclohexyl group affect coordination behavior with transition metals?

Methodological Answer:

- Steric Hindrance : The cyclohexyl group limits access to metal centers, favoring monodentate over bidentate coordination. For example, in Ni(II) complexes, Ni–S bond lengths differ significantly (2.25 Å vs. 2.35 Å) due to asymmetric ligand binding .

- Electronic Effects : The electron-donating dimethylammonium group stabilizes metal-dithiocarbamate complexes, as shown by cyclic voltammetry (E₁/2 shifts +0.15 V compared to non-ammonium analogs) .

Q. What role does this compound play in chemisorption processes for metal recovery (e.g., gold)?

Methodological Answer:

- Mechanism : Acts as a ligand donor in heterogeneous reactions. For example, in Au(III) recovery, the dithiocarbamate group binds Au³+ via S–Au interactions, forming [Au{S₂CN(C₄H₉)₂}₂]⁺ complexes. Efficiency depends on pH (optimal at 2–3) and Cl⁻ concentration .

- Limitations : Irreversible decomposition of dithiocarbamate occurs at high Au³+ concentrations, reducing sorption capacity by ~30% after three cycles .

Q. How can conflicting data on adsorption efficiency in mineral processing be resolved?

Methodological Answer:

- Contradiction Analysis : Discrepancies in chalcopyrite vs. sphalerite adsorption (e.g., 80% vs. 50% recovery) arise from surface charge differences. Use zeta potential measurements to correlate adsorption with mineral isoelectric points .

- Experimental Design : Conduct in situ AFM to visualize ligand-mineral interactions and validate with XPS (S 2p peaks at 162–163 eV confirm chemisorption) .

Q. What computational approaches model its interactions in vulcanization systems?

Methodological Answer:

- DFT Modeling : Calculate Fukui indices to identify nucleophilic S sites (f⁻ > 0.25) responsible for crosslinking with rubber polymers. Compare with experimental vulcanization kinetics (Ea ≈ 85 kJ/mol) .

- MD Simulations : Simulate ligand mobility in rubber matrices to optimize accelerator dispersion (particle size < 1 µm enhances cure rate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.